1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
CAS No.: 1343256-66-5
Cat. No.: VC3395204
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343256-66-5 |
---|---|
Molecular Formula | C8H15N3O2 |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 1-(2,2-diethoxyethyl)-1,2,4-triazole |
Standard InChI | InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | UUEDRXDKAPFPRH-UHFFFAOYSA-N |
SMILES | CCOC(CN1C=NC=N1)OCC |
Canonical SMILES | CCOC(CN1C=NC=N1)OCC |
Introduction
Chemical Structure and Basic Properties
Structural Features
1-(2,2-diethoxyethyl)-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The distinctive feature of this compound is the 2,2-diethoxyethyl substituent attached to the N1 position of the triazole ring. This creates a structure that combines the biological potential of the triazole core with the chemical versatility provided by the acetal functionality in the side chain.
Physical and Chemical Properties
The physical and chemical properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole can be inferred from its structure and the known properties of related 1,2,4-triazole derivatives. Table 1 summarizes the predicted properties of this compound.
Table 1. Predicted Physical and Chemical Properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Property | Value | Notes |
---|---|---|
Molecular Formula | C₈H₁₅N₃O₂ | - |
Molecular Weight | Approximately 185.23 g/mol | Calculated based on atomic weights |
Physical State | Likely crystalline solid | Based on similar triazole derivatives |
Solubility | Soluble in polar organic solvents | Expected to be soluble in ethanol, chloroform |
Melting Point | Estimated 90-120°C | Based on related triazole compounds |
Stability | Stable under normal conditions | May be sensitive to strong acids due to acetal group |
pKa | Approximately 2.5-3.0 | Estimated based on similar 1,2,4-triazoles |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy would be expected to show characteristic signals for the triazole ring protons and the diethoxyethyl moiety. The triazole ring would typically display signals around 8.0-8.5 ppm in ¹H NMR, while the diethoxyethyl group would show signals in the 3.4-4.7 ppm range .
Synthesis Approaches
General Synthetic Routes to 1,2,4-Triazoles
The synthesis of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole would likely involve established methods for preparing 1,2,4-triazole derivatives, followed by N-alkylation with an appropriate diethoxyethyl precursor. Based on common synthetic approaches to 1,2,4-triazoles, several potential routes can be considered.
Synthesis from 1H-1,2,4-triazole
A direct approach would involve the N-alkylation of 1H-1,2,4-triazole with 2-bromo-1,1-diethoxyethane or a similar electrophile. The synthesis of the parent 1H-1,2,4-triazole can be accomplished using the method described in patent CN105906575A, which involves the reaction of formic esters with hydrazine hydrate and ammonium salts .
Table 2. Key Conditions for Synthesis of 1H-1,2,4-triazole
Reactant | Quantity | Conditions |
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Formic ester (e.g., methyl formate) | 4.0-5.0 Kg | Under sealed pressure |
Hydrazine hydrate (85%) | 2.0 Kg | Sequential addition |
Ammonium salt (e.g., ammonium chloride) | 1.3-2.0 Kg | Third component added |
Reaction temperature | 120-130°C | Maintained for 1-2 hours |
Solvent for purification | 95% ethanol | Used for recrystallization |
The general reaction scheme could be represented as:
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Synthesis of 1H-1,2,4-triazole:
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Formic ester + Hydrazine hydrate + Ammonium salt → 1H-1,2,4-triazole
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N-alkylation:
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1H-1,2,4-triazole + 2-bromo-1,1-diethoxyethane → 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
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Alternative Synthetic Routes
Another potential approach could involve the cyclization of appropriate acylhydrazines or amidrazones with diethoxyacetyl compounds. This method would be similar to the syntheses described for other 1,2,4-triazole derivatives containing various substituents .
Structure-Activity Relationships
The presence of the 2,2-diethoxyethyl group at the N1 position of the triazole ring could significantly influence the compound's biological activities. The acetal functionality might:
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Increase lipophilicity and membrane permeability
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Serve as a prodrug feature, potentially releasing active metabolites after hydrolysis
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Provide additional hydrogen bond acceptor sites for target binding
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Influence the compound's metabolic stability and pharmacokinetic profile
Research Status and Future Directions
Current State of Research
While specific research on 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole appears limited in the available literature, the broader field of 1,2,4-triazole derivatives continues to expand. Recent studies have explored various 1,2,4-triazole derivatives for their:
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Anti-inflammatory properties through modulation of cytokine release
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Antimicrobial activity against both Gram-positive and Gram-negative bacteria
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Potential as enzyme inhibitors, particularly in relation to EGFR inhibition
Gaps in Current Knowledge
Several key areas remain unexplored regarding 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole:
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Optimized synthetic routes and scale-up potential
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Comprehensive physical and chemical characterization
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Detailed structure-activity relationships
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Pharmacokinetic and metabolic profiles
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Toxicity assessment and safety profile
Suggested Research Directions
Future research on 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole could focus on:
Table 4. Proposed Research Directions for 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Research Area | Specific Investigations | Expected Outcomes |
---|---|---|
Synthesis optimization | Development of efficient, scalable methods | Improved yield, purity, and cost-effectiveness |
Structural modifications | Creation of analogs with variations in the acetal group | Structure-activity relationship data |
Biological screening | Testing against bacterial, fungal, and inflammatory targets | Identification of primary bioactivities |
Mechanism of action | Investigation of molecular targets and pathways | Understanding of biochemical interactions |
In vivo studies | Efficacy and toxicity in animal models | Preclinical data supporting potential applications |
Analytical Methods and Characterization
Spectroscopic Analysis
The characterization of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole would typically involve multiple spectroscopic techniques:
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NMR spectroscopy (¹H, ¹³C) for structural confirmation
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Mass spectrometry for molecular weight verification
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IR spectroscopy for functional group identification
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UV-Vis spectroscopy for electronic transitions
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for:
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Assessing the purity of synthesized compounds
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Monitoring reaction progress
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Analyzing degradation patterns
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Conducting stability studies
Crystallographic Analysis
X-ray crystallography could provide definitive structural information, including:
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Bond lengths and angles
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Molecular conformation
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Crystal packing arrangements
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Intermolecular interactions
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